molecular formula C7H5Cl2NO B1329623 N-(2,4-Dichlorophenyl)formamide CAS No. 22923-00-8

N-(2,4-Dichlorophenyl)formamide

Cat. No.: B1329623
CAS No.: 22923-00-8
M. Wt: 190.02 g/mol
InChI Key: BWYJUOJHJQYBQO-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)formamide is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Properties and Mechanism of Action

N-(2,4-Dichlorophenyl)formamide, as a novel formamide fungicide, has been studied for its inhibitory effects on fungi relevant to medicine and agriculture. Research by Schwan and Bobylev (2007) indicates that it acts differently from triazole fungicides and does not affect sterol composition in fungi. The exact mechanism of its antifungal action remains to be fully understood, and ongoing research aims to uncover changes in secondary metabolic profiles of fungi affected by this compound (Schwan & Bobylev, 2007).

Applications in Polymer Science

Patel et al. (2003) explored the synthesis, characterization, and antimicrobial activity of acrylic copolymers using 2,4-dichlorophenyl methacrylate and vinyl acetate. Their study focuses on the antimicrobial properties of these copolymers, providing insights into potential applications in materials with built-in microbial resistance (Patel et al., 2003).

Complex Formation and Dielectric Studies

In the realm of chemical interactions, Malathi et al. (2004) conducted dielectric studies on hydrogen-bonded complexes of formamide and acetamide with various phenols, including 2,4-dichlorophenol. This research contributes to the understanding of hydrogen bonding and dipole moments in complex chemical systems (Malathi et al., 2004).

Lewis Basic Organocatalysis

Wang et al. (2006) reported on L-Pipecolinic acid derived formamides as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. This study opens avenues for the use of this compound derivatives in enantioselective catalysis (Wang et al., 2006).

Antimicrobial and Antipathogenic Activities

Research by Limban et al. (2011) on new thiourea derivatives, which include compounds related to this compound, demonstrates significant antipathogenic activity against microbes like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing antimicrobial agents using derivatives of this compound (Limban et al., 2011).

Innovative Synthetic Methods

In synthetic chemistry, Kobayashi et al. (2011) and Wang et al. (2014) have developed methods for preparing isocyanides and isonitriles from N-substituted formamides, including those related to this compound. These methods offer new pathways for synthesizing diverse organic compounds (Kobayashi et al., 2011); (Wang et al., 2014).

Safety and Hazards

While specific safety and hazard information for “N-(2,4-Dichlorophenyl)formamide” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For example, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYJUOJHJQYBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177468
Record name N-(2,4-Dichlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22923-00-8
Record name N-(2,4-Dichlorophenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22923-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022923008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dichlorophenyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1H-1,2,3-benzotriazole-1-carbaldehyde (327 mg, 2.22 mmol, Sigma-Aldrich) was added to a solution of 2,4-dichloroaniline (300 mg, 1.85 mmol) in tetrahydrofuran (THF) (6 mL). The solution was heated to 60° C. and stirred for 22.5 h before concentrating in vacuo. The resulting solid was dissolved in DCM (30 ml), washed with 2M HCl (15 ml), the organic layer was passed through a hydrophobic frit and reduced in vacuo. Purification was carried out by silica column chromatography (Biotage SP4, gradient elution 0-100% EtOAc in iso-hexane) to yield the title compound (334 mg).
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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